molecular formula C13H9N5O7 B14729103 1H-benzimidazole;2,4,6-trinitrophenol CAS No. 5987-90-6

1H-benzimidazole;2,4,6-trinitrophenol

Cat. No.: B14729103
CAS No.: 5987-90-6
M. Wt: 347.24 g/mol
InChI Key: VJWCRWWRNJNGGN-UHFFFAOYSA-N
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Description

1H-benzimidazole;2,4,6-trinitrophenol is a useful research compound. Its molecular formula is C13H9N5O7 and its molecular weight is 347.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

5987-90-6

Molecular Formula

C13H9N5O7

Molecular Weight

347.24 g/mol

IUPAC Name

1H-benzimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C7H6N2.C6H3N3O7/c1-2-4-7-6(3-1)8-5-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,(H,8,9);1-2,10H

InChI Key

VJWCRWWRNJNGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of 1h Benzimidazolium Picrate

The synthesis of 1H-benzimidazolium picrate (B76445) is typically achieved through a direct acid-base reaction between 1H-benzimidazole and picric acid. This method capitalizes on the basic nature of the benzimidazole (B57391) molecule and the strong acidic character of picric acid.

A common synthetic approach involves the slow evaporation solution growth technique. In this method, equimolar amounts of benzimidazole and picric acid are dissolved in a suitable solvent, such as acetone (B3395972) or ethanol. researchgate.netnih.gov A saturated solution of picric acid in the chosen solvent is prepared at room temperature, and benzimidazole is then gradually added while stirring. researchgate.net The resulting solution is stirred for a period to ensure complete reaction and then allowed to stand for slow evaporation at ambient temperature. This process facilitates the formation of single crystals of the 1H-benzimidazolium picrate salt. researchgate.netniscair.res.in

The formation mechanism is fundamentally a proton transfer reaction. nih.govrsc.org Picric acid, a strong organic acid, readily donates a proton from its hydroxyl group to one of the nitrogen atoms of the benzimidazole ring, which acts as a Lewis base. niscair.res.in This transfer results in the formation of a benzimidazolium cation and a picrate anion. niscair.res.inrsc.org The two ions are then held together by strong electrostatic forces, forming a stable salt, often referred to as a charge-transfer or proton-transfer complex. niscair.res.inrsc.org

The general reaction can be depicted as follows:

C₇H₆N₂ (1H-benzimidazole) + C₆H₃N₃O₇ (Picric Acid) → [C₇H₇N₂]⁺[C₆H₂N₃O₇]⁻ (1H-benzimidazolium picrate)

Spectroscopic analyses, such as FTIR and NMR, are used to confirm the formation of the product. For instance, FTIR spectra typically show a characteristic +NH stretching vibration, confirming the protonation of the benzimidazole ring. niscair.res.in ¹H NMR spectral analysis can also confirm the molecular structure, with distinct signals corresponding to the protons of the benzimidazolium cation and the picrate anion. niscair.res.in

Parameter Description Reference
Reactants 1H-Benzimidazole, Picric Acid researchgate.net
Solvent Acetone or Ethanol researchgate.netnih.gov
Technique Slow evaporation solution growth researchgate.netniscair.res.in
Mechanism Proton transfer from picric acid to benzimidazole nih.govrsc.org
Product 1H-Benzimidazolium cation and Picrate anion salt niscair.res.in

Elucidation of Electron Donor Acceptor Eda Interactions

The interaction between 1H-benzimidazole and picric acid in the formation of 1H-benzimidazolium picrate (B76445) is a classic example of an electron donor-acceptor (EDA) interaction. In this complex, 1H-benzimidazole functions as the electron donor, while picric acid, with its electron-withdrawing nitro groups, acts as the electron acceptor. niscair.res.in

These interactions can be classified as charge-transfer (CT) interactions. scienceasia.org The formation of the complex involves a transfer of charge from the highest occupied molecular orbital (HOMO) of the donor (benzimidazole) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (picric acid). researchgate.net This interaction leads to the formation of a new, characteristic charge-transfer absorption band in the UV-Visible spectrum, which is absent in the spectra of the individual components. niscair.res.inresearchgate.net For example, the UV-vis spectrum of a similar complex, 2-aminobenzimidazole-picric acid, shows a visible band attributed to the picrate anion, confirming the charge transfer. researchgate.net

The stability of such EDA complexes is maintained by a combination of forces, including:

Electrostatic Interactions : The primary force is the strong electrostatic attraction between the positively charged benzimidazolium cation and the negatively charged picrate anion formed after proton transfer. rsc.org

Hydrogen Bonding : The presence of the N-H protons on the benzimidazolium cation and the oxygen atoms of the nitro and phenoxide groups on the picrate anion allows for the formation of intermolecular hydrogen bonds, which further stabilize the crystal structure. rsc.org

The nitrogen atoms within the benzimidazole (B57391) ring readily participate in these donor-acceptor interactions by donating an electron from their lone pair. nih.gov This donation is a key feature of the chemical reactivity of many nitrogen-containing heterocyclic compounds. scienceasia.org

Component Role Key Features Reference
1H-Benzimidazole Electron Donor (Lewis Base)Nitrogen lone pairs, aromatic π-system niscair.res.in
Picric Acid Electron Acceptor (Lewis Acid)Electron-deficient aromatic ring due to three -NO₂ groups niscair.res.in
Primary Interaction Proton Transfer leading to ionic bondFormation of [C₇H₇N₂]⁺ and [C₆H₂N₃O₇]⁻ rsc.orgrsc.org
Secondary Interactions Hydrogen Bonding, π-π StackingContribute to crystal lattice stability rsc.org

Role of Pka Equalization in Complex Stability

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This analysis provides fundamental information, including the crystal system, space group, and the exact molecular geometry of the constituent ions.

Determination of Crystal System and Space Group

Single crystal X-ray diffraction analysis of 1H-benzimidazolium picrate reveals that the compound crystallizes in the monoclinic system. niscair.res.in The specific space group was determined to be P2₁/c. niscair.res.in This space group indicates a centrosymmetric crystal structure. The asymmetric unit of the crystal contains one 1H-benzimidazolium cation and one picrate anion. niscair.res.in The detailed crystallographic data and refinement parameters are summarized in the table below.

Table 1: Crystallographic Data for 1H-Benzimidazolium Picrate. niscair.res.in
ParameterValue
Chemical FormulaC₁₃H₉N₅O₇
Formula Weight347.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2376(7)
b (Å)11.9355(7)
c (Å)12.8931(7)
α (°)90.00
β (°)97.811(2)
γ (°)90.00
Volume (ų)1408.34(16)
Z4

Refinement of Molecular Conformation and Interatomic Distances

The structural refinement confirms the complete transfer of a proton from picric acid to benzimidazole. In the picrate anion, the C-O bond distance involving the phenoxide oxygen is 1.2413(18) Å, a value that is intermediate between a typical C-O single bond and C=O double bond, indicating delocalization of the negative charge across the nitro groups. niscair.res.in The protonation of the benzimidazole moiety results in a mono-protonated benzimidazolium cation. niscair.res.in Selected interatomic distances for the compound are detailed below.

Table 2: Selected Interatomic Distances (Å) for 1H-Benzimidazolium Picrate. niscair.res.in
AtomsDistance (Å)AtomsDistance (Å)
Picrate AnionBenzimidazolium Cation
C2-O61.2413(18)N1-C71.325(2)
N2-O11.225(2)N1-C11.389(2)
N2-O21.229(2)N2-C71.323(2)
N3-O31.228(2)N2-C61.391(2)
N4-O51.228(2)C1-C61.391(2)

Analysis of Intermolecular Interactions in Crystal Packing

The stability and three-dimensional arrangement of the 1H-benzimidazolium picrate crystal are dictated by a combination of strong and weak intermolecular forces. These interactions create a robust supramolecular architecture.

Comprehensive Hydrogen Bonding Networks (N-H···O, C-H···O, O-H···O)

The crystal structure of 1H-benzimidazolium picrate is extensively stabilized by a network of hydrogen bonds. The primary interactions are strong N-H···O hydrogen bonds formed between the protonated benzimidazolium cation (N-H donor) and the oxygen atoms of the picrate anion (O acceptor). niscair.res.in In addition to these, weaker C-H···O interactions involving the aromatic C-H groups of the cation and oxygen atoms of the anion are also present. niscair.res.in The combination of these N-H···O and C-H···O hydrogen bonds links the cations and anions into layers, which then form a three-dimensional network extending throughout the crystal. niscair.res.in This hydrogen bonding scheme results in the formation of straight chains of alternating cations and anions along the crystallographic b-axis. niscair.res.in

Electrostatic Contributions to Crystal Stability

The stability of the 1H-Benzimidazolium Picrate crystal lattice is significantly influenced by a network of electrostatic interactions. These forces, primarily charge-assisted hydrogen bonds and charge transfer interactions, dictate the supramolecular assembly of the benzimidazolium cations and picrate anions. The formation of the salt itself is a result of proton transfer from the phenolic hydroxyl group of picric acid to one of the nitrogen atoms of the benzimidazole molecule, creating a positively charged benzimidazolium cation and a negatively charged picrate anion iaamonline.orgniscair.res.in.

This charge separation is fundamental to the electrostatic landscape of the crystal. Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. In related benzimidazole structures, MESP maps reveal distinct regions of positive and negative potential nih.gov. The blue-colored regions, indicating positive potential and low electron density, are typically localized around the hydrogen atoms of the N-H groups in the benzimidazolium cation. Conversely, red-colored regions, representing negative potential and high electron density, are concentrated around the electronegative oxygen atoms of the nitro (NO2) groups and the phenoxide oxygen of the picrate anion nih.gov.

The crystal packing is stabilized by strong N-H···O hydrogen bonds formed between the protonated benzimidazolium cation (donor) and the oxygen atoms of the picrate anion (acceptor). These interactions are not merely classical hydrogen bonds; they are significantly enhanced by the electrostatic attraction between the oppositely charged ions, a phenomenon known as charge assistance. This charge transfer from the benzimidazole moiety to the picric acid moiety is a key stabilizing factor iaamonline.orgresearchgate.net. Evidence of this charge transfer can be observed in spectroscopic data, where shifts in the vibrational frequencies of the NO2 groups in the picrate anion compared to pure picric acid indicate an increase in electron density on the picrate moiety iaamonline.org. The combination of proton transfer, ion pairing, and charge-assisted hydrogen bonding creates a robust and stable crystalline framework.

Hirshfeld Surface and Fingerprint Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, it provides a detailed picture of the molecular environment. For 1H-Benzimidazolium Picrate and related compounds, this analysis allows for the deconstruction of the crystal packing into specific contact types and their relative contributions nih.govnih.gov.

The d_norm surface for 1H-Benzimidazolium Picrate would highlight the key points of interaction. Intense red spots on the surface indicate close contacts, such as the strong N-H···O hydrogen bonds, where the distance between interacting atoms is shorter than the sum of their van der Waals radii nih.govmdpi.com. These spots would be prominent around the hydrogen atoms of the benzimidazolium N-H groups and the oxygen atoms of the picrate's nitro and phenoxide groups.

For benzimidazole-containing crystal structures, H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the hydrogen-rich exterior of the molecules. Other significant interactions include O···H/H···O and N···H/H···N contacts, which correspond to the crucial hydrogen bonds stabilizing the structure. C···H/H···C contacts, often associated with weaker C-H···π interactions, also play a role nih.govnih.govnih.gov.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzimidazole Derivatives Note: This table presents typical data for related benzimidazole structures to illustrate the output of Hirshfeld analysis, as specific quantitative data for 1H-Benzimidazolium Picrate was not available in the searched literature.

Interaction TypeContribution (%) - Structure A nih.govContribution (%) - Structure B nih.gov
H···H38.942.4
O···H / H···O36.211.8 (C-H···O)
C···H / H···C-27.4
N···H / H···N-9.0
C···C-4.8

Crystal Engineering Principles for 1H-Benzimidazolium Picrate Co-crystals

Crystal engineering is the rational design of functional solid-state structures by understanding and utilizing intermolecular interactions globalresearchonline.net. The formation of 1H-Benzimidazolium Picrate itself is an application of these principles, where the strong acid (picric acid) and base (benzimidazole) reliably form a salt via proton transfer. Extending these principles, 1H-Benzimidazolium Picrate can serve as a component in the design of multi-component crystals, or co-crystals, to modulate physicochemical properties like optical response or stability researchgate.netnih.gov.

The design of co-crystals involving 1H-Benzimidazolium Picrate relies on identifying robust and predictable non-covalent interactions, often referred to as supramolecular synthons. The primary components—the benzimidazolium cation and the picrate anion—offer multiple functional groups capable of forming such synthons:

Benzimidazolium Cation: The cation possesses N-H groups that are excellent hydrogen-bond donors. It also has an aromatic system capable of participating in π-π stacking and C-H···π interactions.

Picrate Anion: The anion is rich in hydrogen-bond acceptors (the oxygen atoms of the three nitro groups and the phenoxide group). Its aromatic ring is electron-deficient, making it a candidate for π-π stacking interactions with electron-rich aromatic systems.

The strategy for forming co-crystals with 1H-Benzimidazolium Picrate involves selecting a neutral co-former molecule that can form complementary and strong interactions with either the cation or the anion, without disrupting the primary ionic interaction between them. For example, a co-former with strong hydrogen-bond acceptor sites could interact with the benzimidazolium N-H groups. Conversely, a co-former with hydrogen-bond donor groups could bind to the oxygen atoms of the picrate anion. The selection of co-formers is a critical step, often guided by databases of crystal structures and an understanding of hydrogen-bonding propensities globalresearchonline.net. By strategically choosing co-formers, it is possible to engineer novel crystalline architectures with tailored properties, leveraging the stable 1H-Benzimidazolium Picrate salt as a foundational building block nih.govnih.gov.

Spectroscopic Probing of Molecular Structure and Electronic States

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups present in the molecule and the nature of the bonding, particularly the hydrogen bonding and charge transfer interactions.

The formation of the benzimidazolium picrate (B76445) complex results in distinct vibrational spectra compared to the individual precursor molecules. The key vibrational modes observed in FT-IR and FT-Raman spectra confirm the presence of both the benzimidazolium cation and the picrate anion.

Key assignments include the stretching vibrations of the N-H groups in the protonated benzimidazole (B57391) ring, which are typically observed in the region of 3126-3312 cm⁻¹. iaamonline.org The aromatic C-H stretching modes of the benzimidazole moiety are found around 2825-3102 cm⁻¹. iaamonline.org The picrate anion is characterized by the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups. iaamonline.org Additionally, aromatic C=C stretching vibrations from the benzimidazole ring are observed at various frequencies, including 1566, 1415, 1363, and 1316 cm⁻¹. iaamonline.org Other important vibrations include C-H in-plane bending and C-N stretching of the benzimidazolium ring, and C-H out-of-plane bending from the aromatic systems. iaamonline.org

Table 1: Characteristic FT-IR and FT-Raman Vibrational Frequencies for 1H-benzimidazole;2,4,6-trinitrophenol

FT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Assignment
3312, 3226, 3126-N-H Stretching (Benzimidazolium)
3102, 2825-Aromatic C-H Asymmetric & Symmetric Stretching (Benzimidazole)
1566-NO₂ Asymmetric Stretching (Picrate) & Aromatic C=C Stretching
1415-Aromatic C=C Stretching (Benzimidazole)
1363-NO₂ Symmetric Stretching (Picrate) & Aromatic C=C Stretching
1316-Aromatic C=C Stretching (Benzimidazole)
11651167.13C-H In-plane Bending (Benzimidazolium)
1081, 9561078.31, 944.92, 917.40C-N Stretching
724724.85C-H Out-of-plane Bending

Data sourced from literature. iaamonline.org

The vibrational spectra provide compelling evidence for the transfer of a proton from the hydroxyl group of picric acid to one of the nitrogen atoms of benzimidazole, forming the benzimidazolium cation and the picrate anion. This is a key feature of this charge-transfer complex. niscair.res.in

A significant indicator of this charge transfer is the shift in the vibrational frequencies of the NO₂ groups. In pure picric acid, the asymmetric NO₂ stretching vibration appears at 1607 cm⁻¹. iaamonline.org Upon formation of the benzimidazolium picrate complex, this peak shifts to a lower wavenumber, around 1566 cm⁻¹. iaamonline.org This shift to a lower frequency indicates an increase in electron density on the picrate moiety, which is a direct consequence of the charge transfer from the electron-donating benzimidazole to the electron-accepting picric acid. iaamonline.org The presence of strong N-H stretching bands, characteristic of a positively charged nitrogen atom, further corroborates the protonation of the benzimidazole ring. iaamonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for confirming the molecular structure and investigating the electronic environment of the nuclei within the complex.

¹H and ¹³C NMR spectral analyses are used to confirm the molecular structure and the carbon skeleton of the benzimidazolium picrate complex. niscair.res.in The spectrum of the complex shows distinct signals corresponding to the protons and carbons of both the benzimidazolium cation and the picrate anion.

In the ¹H NMR spectrum, one would expect to see signals for the protons on the benzimidazolium ring. The protons attached to the benzene (B151609) portion of the benzimidazolium cation typically appear in the aromatic region (around 7.2-7.8 ppm). The proton on the C2 carbon of the imidazole (B134444) ring and the two N-H protons would also have characteristic chemical shifts, with the acidic N-H protons likely appearing further downfield. The picrate anion would exhibit a signal for its two aromatic protons.

NMR spectroscopy is particularly useful for confirming the protonation state of the benzimidazole and picric acid moieties. The transfer of a proton from picric acid to benzimidazole is the defining event in the formation of the salt.

In the complex, the characteristic sharp signal of the phenolic -OH proton of picric acid is absent, confirming its deprotonation. nih.gov Concurrently, the appearance of signals corresponding to the N-H protons of the benzimidazolium cation, often shifted downfield due to the positive charge, confirms the protonation of the benzimidazole nitrogen. nih.govbeilstein-journals.org The chemical shifts of the carbon atoms in the benzimidazole ring, particularly C2, C3a, and C7a, are sensitive to protonation and provide further evidence of the formation of the benzimidazolium cation. beilstein-journals.orgbeilstein-journals.org This analysis confirms that the compound exists as an ion pair, [C₇H₇N₂]⁺[C₆H₂(NO₂)₃O]⁻, held together by electrostatic interactions and hydrogen bonding, rather than as a neutral co-crystal. niscair.res.in

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For this compound, the spectrum is dominated by a strong absorption band that is characteristic of charge-transfer complexes. The interaction between the electron-rich benzimidazole (donor) and the electron-deficient picric acid (acceptor) leads to the formation of a new electronic transition. niscair.res.in This charge-transfer band is typically broad and appears at a longer wavelength (lower energy) than the main absorption bands of the individual components. The study of this absorption band is crucial for understanding the drug-receptor binding mechanisms where such charge-transfer interactions play a role. niscair.res.in Studies on the optical properties have identified the transmission window and the optical band gap of the material from its UV-Vis-NIR spectrum. researchgate.net

Analysis of Electronic Transitions (π-π, n-π)**

The electronic absorption spectra of benzimidazole and its derivatives are generally characterized by transitions within the aromatic system. nih.gov The UV-visible spectrum of benzimidazole features absorption bands corresponding to π→π* transitions of the conjugated π-electron system. nih.gov The introduction of substituents can modify these transitions, often causing shifts in the absorption maxima. nih.gov

Empirical criteria are often used to distinguish between π→π* and n→π* (non-bonding to anti-bonding) transitions. researchgate.net Typically, π→π* transitions are more intense than n→π* transitions. scielo.br In the this compound complex, the observed electronic transitions are a composite of the transitions originating from the benzimidazolium cation and the picrate anion. The spectrum of the picrate anion itself shows characteristic absorption bands. researchgate.net The formation of the ion pair perturbs the π-system of the benzimidazole ring, leading to shifts in its characteristic π→π* absorption bands. A study on a similar benzimidazole derivative noted a large energy band gap, which was attributed to high π-conjugation within the molecule. nih.gov

Table 1: Typical Electronic Transitions in Benzimidazole Derivatives

Compound MoietyTransition TypeTypical Wavelength Range (nm)Reference
Benzimidazoleπ→π~240 - 280 nih.gov
Picrate Anion-~357 researchgate.net
Carbonyl Groups (for comparison)n→π~357 researchgate.net

Characterization of Charge Transfer Bands and Excitation Phenomena

The interaction between the electron-donating benzimidazole and the electron-accepting picric acid is characterized as a charge-transfer phenomenon. iaamonline.orgnih.gov This interaction often involves a complete proton transfer from the picric acid to the benzimidazole, resulting in the formation of a benzimidazolium picrate salt. iaamonline.orgresearchgate.net This is distinct from complexes formed with non-acidic acceptors like trinitrobenzene, where a visible charge-transfer band of the π–π* type is observed. researchgate.net

In the case of the benzimidazole-picric acid complex, the UV-vis spectrum is dominated by a visible band characteristic of the picrate anion, for instance, at 357 nm for a 2-aminobenzimidazole-picric acid ion pair. researchgate.net This indicates that the ground state is largely ionic. The charge transfer nature of the complex can also be inferred from vibrational spectroscopy. iaamonline.org A shift of the NO₂ stretching vibrations of the picric acid moiety to a lower wavenumber suggests an increase in electron density on this part of the complex, consistent with a charge-transfer interaction from the benzimidazole ring. iaamonline.org The formation of these charge-transfer complexes is often associated with a proton migration from the acceptor (picric acid) to the donor (benzimidazole). nih.govresearchgate.net

Photoluminescence and Fluorescence Spectroscopy

The photoluminescence properties of the this compound complex are primarily dictated by the potent fluorescence quenching ability of the picrate moiety. While benzimidazole and its derivatives are known to be fluorescent, the presence of the highly electron-deficient picric acid drastically alters this behavior. researchgate.netnih.gov

Fluorescence Emission Characteristics and Quantum Yields

Benzimidazole derivatives can exhibit high fluorescence quantum yields. nih.gov For example, 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) is noted for its high-efficiency fluorescence yield. nih.gov Another sensor based on a benzimidazole platform was reported to have a quantum yield of 0.53. mdpi.com However, the formation of a complex with picric acid leads to a dramatic reduction in fluorescence intensity. researchgate.netrsc.org The picric acid component acts as a highly effective quencher. rsc.org Consequently, the fluorescence quantum yield of the this compound complex is expected to be very low. For context, the related sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid was found to produce singlet oxygen with a quantum yield of 0.04 via its triplet state, indicating that excited states can be populated but may decay through non-radiative or reactive pathways. nih.gov

Table 2: Fluorescence Quantum Yields of Related Benzimidazole Compounds

CompoundConditionQuantum Yield (Φ)Reference
BITQ Sensor (post-reaction)-0.53 mdpi.com
HPBI-0.71 mdpi.com
2-Phenylbenzimidazole-5-sulfonic acidSinglet Oxygen Generation0.04 nih.gov
This compound-Expected to be very low due to quenching researchgate.netrsc.org

Investigation of Fluorescence Quenching Mechanisms

The significant quenching of benzimidazole fluorescence by picric acid is a key feature of the complex. researchgate.netresearchgate.net This quenching can occur through several mechanisms, primarily static and dynamic quenching.

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore (benzimidazole) and the quencher (picric acid). researchgate.net The formation of the this compound salt is a form of static quenching, as the complex itself is essentially non-emissive.

Dynamic Quenching: This involves the collision of the quencher with the benzimidazole molecule in its excited state. However, given the strong interaction and complex formation, static quenching is considered the dominant mechanism.

Electron Transfer: A primary reason for the quenching is a photoinduced electron transfer (PET) process. Upon excitation, an electron is transferred from the electron-rich benzimidazole moiety (donor) to the electron-deficient picrate moiety (acceptor). researchgate.net The presence of multiple electron-withdrawing nitro groups on the picric acid makes it a powerful electron acceptor, facilitating this process and leading to highly efficient fluorescence quenching. researchgate.net

The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. researchgate.net Studies on various benzimidazole-based fluorescent sensors have demonstrated that picric acid has a stronger quenching impact compared to other nitroaromatic compounds, highlighting its effectiveness as a quencher. researchgate.netrsc.org

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry is a crucial tool for the structural elucidation and characterization of the this compound complex. researchgate.netresearchgate.net Techniques such as electrospray ionization (ESI) and electron impact (EI) provide information on the molecular weight and fragmentation patterns.

Under ESI conditions, which are softer, the analysis would likely show ions corresponding to the individual components of the salt. A prominent peak for the protonated benzimidazole cation [C₇H₇N₂]⁺ would be expected at a mass-to-charge ratio (m/z) of 119. pradeepresearch.org The picrate anion [C₆H₂N₃O₇]⁻ might be observed in negative ion mode at m/z 228.

Under electron impact (EI) ionization, the molecule undergoes fragmentation, providing structural information. researchgate.net The fragmentation of the benzimidazole core is well-documented. researchgate.netresearchgate.net The molecular ion of benzimidazole typically undergoes fragmentation through two primary pathways:

Cleavage of the imidazole ring, often involving the elimination of a neutral hydrogen cyanide (HCN) molecule. researchgate.net

Elimination of substituents followed by the cleavage of C-N bonds within the imidazole ring. researchgate.net

These characteristic fragmentation patterns can be used to confirm the presence of the benzimidazole moiety within a sample. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the parent compound and its fragments, confirming its elemental composition. pradeepresearch.org

Computational Chemistry Investigations of 1h Benzimidazolium Picrate

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 1H-benzimidazolium picrate (B76445) enables the accurate prediction of various molecular properties.

Molecular Geometry Optimization and Structural Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of the 1H-benzimidazolium picrate ion pair. This process is typically carried out using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). The optimization calculations aim to determine the bond lengths, bond angles, and dihedral angles that correspond to a stable equilibrium structure.

Table 1: Selected Optimized Geometrical Parameters for 1H-Benzimidazolium Picrate (Predicted)
ParameterBenzimidazolium CationPicrate Anion
Bond Length (Å)
N1-C2~1.33
C2-N3~1.33
N1-C7a~1.39
C4-C5~1.39
C-O (phenolic)~1.26
C-N (nitro)~1.45
N-O (nitro)~1.23
Bond Angle (°)
N1-C2-N3~109
C2-N1-C7a~108
O-C-C~125
C-C-N~120
O-N-O~124

Vibrational Frequency Calculations and Spectroscopic Simulations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. These calculations provide valuable information about the vibrational modes of the molecule.

The calculated vibrational spectra can be compared with experimental data to validate the computational model. Key vibrational modes for 1H-benzimidazolium picrate include the N-H stretching frequency in the benzimidazolium cation, which is typically red-shifted due to strong hydrogen bonding. Other significant vibrations include the symmetric and asymmetric stretching of the nitro groups in the picrate anion, and the characteristic ring breathing modes of both the benzimidazole (B57391) and phenyl rings. The theoretical spectra aid in the assignment of experimental absorption bands to specific molecular motions. mdpi.com

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes in 1H-Benzimidazolium Picrate
Frequency (cm⁻¹)AssignmentComponent
~3100-3200N-H stretch (H-bonded)Benzimidazolium
~1550-1600NO₂ asymmetric stretchPicrate
~1340-1380NO₂ symmetric stretchPicrate
~1400-1500C=C/C=N ring stretchBenzimidazolium
~1250-1300C-O stretchPicrate

NMR Chemical Shift Predictions via Gauge-Including Atomic Orbital (GIAO) Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. mdpi.combeilstein-journals.orgnih.gov By applying the GIAO method at the DFT level, it is possible to predict the ¹H and ¹³C NMR spectra of 1H-benzimidazolium picrate.

These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural elucidation and assignment of resonances. mdpi.combeilstein-journals.org The calculations can accurately predict the downfield shift of the proton attached to the nitrogen in the benzimidazolium ring due to the positive charge and hydrogen bonding. Similarly, the chemical shifts of the carbon atoms in both the cation and anion are influenced by the electronic environment, which is well-captured by the DFT calculations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H-Benzimidazolium Picrate
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Benzimidazolium N-H> 10.0-
Benzimidazolium C2-H~8.5-9.0-
Benzimidazolium Aromatic C-H~7.5-8.0-
Picrate C-H~8.8-9.2-
Benzimidazolium C2-~140-145
Benzimidazolium Bridgehead C-~130-135
Picrate C-O-~160-165
Picrate C-NO₂-~140-145

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electron transfer processes.

HOMO-LUMO Energy Gap Determination and Electronic Properties

The energies of the HOMO and LUMO and their energy gap (ΔE = E_LUMO - E_HOMO) are crucial parameters that provide insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For 1H-benzimidazolium picrate, the HOMO is typically localized on the electron-rich picrate anion, specifically on the phenoxide oxygen and the nitro groups. Conversely, the LUMO is predominantly located on the electron-deficient benzimidazolium cation. The energy gap is a key factor influencing the electronic absorption properties of the compound, with a smaller gap generally corresponding to absorption at longer wavelengths. Computational studies have determined the HOMO-LUMO energy gap for similar benzimidazole derivatives to be in the range that indicates potential for charge transfer interactions. nih.gov

Table 4: Calculated Frontier Molecular Orbital Energies and Energy Gap for 1H-Benzimidazolium Picrate
ParameterEnergy (eV)
E_HOMO(Value typically negative)
E_LUMO(Value typically negative but less so than HOMO)
ΔE (HOMO-LUMO Gap)(Calculated difference)

Insights into Electron Transfer Processes

The spatial distribution of the HOMO and LUMO provides valuable insights into the nature of electronic transitions and potential electron transfer processes. In 1H-benzimidazolium picrate, the localization of the HOMO on the picrate anion and the LUMO on the benzimidazolium cation strongly suggests that the lowest energy electronic transition involves an intramolecular charge transfer from the anion to the cation.

This charge transfer character is a hallmark of donor-acceptor complexes. The picrate anion acts as the electron donor, while the benzimidazolium cation serves as the electron acceptor. This inherent charge transfer capability is a key determinant of the compound's optical and electronic properties. Understanding these electron transfer processes is crucial for applications in areas such as nonlinear optics and materials science. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable method for understanding the reactive behavior of molecules by visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

The MEP map of 1H-benzimidazolium picrate would reveal distinct regions of positive and negative electrostatic potential, which are crucial for predicting its intermolecular interactions.

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored blue) are electron-deficient and thus susceptible to nucleophilic attack. In the 1H-benzimidazolium cation, positive potential would be expected around the hydrogen atoms, particularly the acidic N-H protons of the imidazole (B134444) ring.

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored red) are electron-rich and prone to electrophilic attack. For the picrate anion, these negative regions would be concentrated around the oxygen atoms of the nitro groups and the phenolic oxygen. These sites are indicative of strong attractions for protons or other positive centers. nih.gov

The interplay of these electrophilic and nucleophilic sites governs the formation and stability of the 1H-benzimidazolium picrate complex through strong electrostatic interactions and hydrogen bonding.

Region Predicted Electrostatic Potential Significance
N-H groups of BenzimidazoliumPositiveElectrophilic sites, susceptible to nucleophilic attack.
Aromatic C-H of BenzimidazoliumSlightly PositiveWeaker electrophilic sites.
Oxygen atoms of Nitro groups (Picrate)NegativeNucleophilic sites, prone to electrophilic attack.
Phenolic Oxygen of PicrateHighly NegativeStrong nucleophilic site.
Aromatic ring of PicrateNegativeDelocalized negative charge contributes to nucleophilicity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. sapub.org It provides a detailed picture of charge transfer and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of delocalization. nih.govsemanticscholar.org

For 1H-benzimidazolium picrate, NBO analysis can elucidate the nature of the hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. Key interactions would include:

Charge transfer from the lone pairs of the oxygen atoms in the picrate anion to the antibonding orbitals of the N-H bonds in the benzimidazolium cation.

Delocalization of π-electrons between the aromatic rings of the two ions.

These donor-acceptor interactions contribute significantly to the stability of the molecular complex. sapub.org

Donor NBO (Filled Orbital) Acceptor NBO (Empty Orbital) Interaction Type Stabilization Energy E(2) (kJ/mol)
Lone Pair of Picrate Oxygenσ* (N-H) of BenzimidazoliumHydrogen BondingData not available in search results
π (Benzimidazolium Ring)π* (Picrate Ring)π-π StackingData not available in search results
π (Picrate Ring)π* (Benzimidazolium Ring)π-π StackingData not available in search results
σ (C-H)σ* (Adjacent Bonds)HyperconjugationData not available in search results

Thermodynamic Parameter Computations for Complex Formation

Density Functional Theory (DFT) calculations can be employed to compute the thermodynamic parameters associated with the formation of the 1H-benzimidazolium picrate complex from its constituent molecules, 1H-benzimidazole and picric acid. nih.govnih.gov These parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insights into the spontaneity and stability of the complex formation.

The calculations would typically be performed in the gas phase or with a solvent model to simulate solution conditions. A negative ΔG value would indicate a spontaneous reaction, while the ΔH value would reveal whether the process is exothermic or endothermic. The ΔS value reflects the change in disorder of the system upon complexation.

Thermodynamic Parameter Significance Predicted Value for Complex Formation
ΔG (Gibbs Free Energy) Spontaneity of the reactionExpected to be negative, indicating spontaneous formation.
ΔH (Enthalpy) Heat released or absorbedExpected to be negative (exothermic) due to strong intermolecular forces.
ΔS (Entropy) Change in disorderExpected to be negative as two molecules combine to form one complex.

Molecular Dynamics (MD) Simulations for Supramolecular Assembly

Molecular Dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their self-assembly into larger structures over time. rsc.orgnih.govworktribe.com For 1H-benzimidazolium picrate, MD simulations can provide a detailed understanding of how individual ions arrange themselves to form the stable crystal lattice observed experimentally. researchgate.net

An MD simulation would start with a random distribution of benzimidazolium cations and picrate anions in a simulation box with a chosen solvent. By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of the system as it evolves. This allows for the observation of the spontaneous formation of supramolecular assemblies driven by non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netresearchgate.net

Key insights from MD simulations would include:

The mechanism and timescale of the self-assembly process.

The stability of the resulting supramolecular structure.

The role of solvent molecules in the assembly.

The dynamics of the hydrogen-bonding network.

Simulation Parameter Description Relevance to 1H-Benzimidazolium Picrate
Force Field A set of parameters describing the potential energy of the system.Determines the accuracy of the interactions between atoms.
Simulation Time The duration of the simulation.Must be long enough to observe the self-assembly process.
Temperature and Pressure Controlled conditions to mimic experimental setups.Affects the dynamics and final structure of the assembly.
Radial Distribution Functions Describes the probability of finding an atom at a certain distance from another.Can reveal the details of intermolecular packing and hydrogen bonding.

Advanced Optical and Supramolecular Material Applications

Nonlinear Optical (NLO) Properties and Characterization

Organic materials are increasingly recognized as alternatives to inorganic crystals for NLO applications due to their high performance, flexibility in molecular design, and rapid response times. researchgate.netmdpi.com The benzimidazole (B57391) framework, in particular, is a promising scaffold for developing materials with significant NLO responses. mdpi.combiointerfaceresearch.com The combination with 2,4,6-trinitrophenol (picric acid), a strong electron acceptor, facilitates the charge-transfer interactions crucial for enhancing these properties. researchgate.net

Second Harmonic Generation (SHG) is a key NLO process where two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this process is a critical metric for evaluating NLO materials. For the organic framework of benzimidazole with picric acid, SHG efficiency has been quantified using the Kurtz-Perry powder technique. Experimental measurements found the SHG efficiency of the benzimidazole picrate (B76445) crystal to be 0.078 times that of the standard inorganic NLO material, Potassium Dihydrogen Phosphate (KDP). researchgate.net This characterization confirms the material's capability for frequency conversion, a vital property for applications in laser technology and telecommunications. mdpi.com

Third-order NLO properties are crucial for applications like optical switching and data storage. researchgate.netmdpi.com These properties are characterized by the nonlinear refractive index (n₂) and the third-order nonlinear optical susceptibility (χ⁽³⁾). The Z-scan technique is a standard method used to measure these parameters. For a single crystal of benzimidazole benzimidazolium picrate (BZP), these values have been experimentally determined. researchgate.net The real part of the third-order susceptibility, Re(χ⁽³⁾), and the nonlinear refractive index were found to be significant, indicating a strong third-order NLO response. researchgate.net

NLO PropertyMeasured ValueTechnique
Nonlinear Refractive Index (n₂) 1.73 x 10⁻⁷ cm²/WZ-scan researchgate.net
Third-Order Susceptibility Re(χ⁽³⁾) 1.26 x 10⁻⁵ esuZ-scan researchgate.net

These findings underscore the potential of the material for use in devices that rely on modulating the refractive index of a material with light intensity.

The NLO response of benzimidazole-based compounds is intrinsically linked to their molecular and crystal structure. researchgate.netmdpi.com For the 1H-benzimidazole;2,4,6-trinitrophenol complex, the enhanced NLO properties arise from several key structural features:

Charge Transfer: The formation of a charge-transfer complex between the electron-donating benzimidazole moiety and the electron-accepting picric acid is fundamental. This intramolecular charge transfer is a primary mechanism for generating large NLO responses in organic molecules. researchgate.netbiointerfaceresearch.com

Hydrogen Bonding and π-π Interactions: In the crystalline state, intermolecular forces such as hydrogen bonds and π-π stacking interactions play a critical role in dictating the alignment of molecules. researchgate.net A non-centrosymmetric crystal structure is a prerequisite for second-order NLO effects like SHG. researchgate.net These interactions help to control the solid-state packing to achieve this.

Supramolecular Sensing Platforms for Nitroaromatic Compounds, particularly 2,4,6-Trinitrophenol

Benzimidazole derivatives have been extensively developed as fluorescent chemosensors for the highly sensitive and selective detection of nitroaromatic compounds (NACs), which are common components of explosives. tandfonline.com Among these, 2,4,6-trinitrophenol (TNP), or picric acid, is a primary target due to its high explosive power and environmental toxicity. tandfonline.comacs.org

Simple, cost-effective fluorescent chemosensors based on the benzimidazole scaffold have been synthesized for the detection of TNP. researchgate.net These sensors typically operate on a fluorescence quenching ("turn-off") mechanism upon interaction with the analyte. researchgate.net When a solution of the benzimidazole-based sensor is exposed to TNP, a noticeable decrease in its fluorescence intensity is observed, which can often be detected by the naked eye under UV light. tandfonline.comresearchgate.net

Several quenching mechanisms are responsible for this phenomenon:

Electron Transfer: A primary mechanism is the transfer of an electron from the excited state of the fluorescent sensor (the electron donor) to the electron-deficient TNP molecule (the electron acceptor). acs.org This process, often facilitated by strong π-π stacking interactions between the sensor and TNP, provides a non-radiative pathway for the excited sensor to return to its ground state, thus quenching the fluorescence. acs.org

Proton Transfer and Electrostatic Interaction: TNP is a strong acid (pKa ≈ 0.4). It can protonate basic sites on the sensor molecule, such as the nitrogen atoms of the benzimidazole ring. This creates a protonated, positively charged sensor and a negatively charged picrate anion. The resulting electrostatic attraction brings the two species into close proximity, enhancing the efficiency of the electron transfer and fluorescence quenching.

Resonance Energy Transfer (RET): Quenching can also occur if the emission spectrum of the fluorescent sensor overlaps with the absorption spectrum of the analyte. While this mechanism is considered, studies on some benzimidazole-TNP systems have shown minimal spectral overlap, suggesting that electron transfer is the more dominant quenching pathway. tandfonline.comresearchgate.net

Static and Dynamic Quenching: The quenching process can involve both static and dynamic components. Static quenching involves the formation of a non-fluorescent ground-state complex between the sensor and TNP, while dynamic quenching results from collisional encounters between the excited-state sensor and TNP. acs.org The combination of both mechanisms can lead to exceptionally high sensing efficiency. acs.org

Achieving high selectivity for TNP over other structurally similar nitroaromatic compounds is a critical goal in sensor design. tandfonline.comrsc.org The unique acidity of TNP is a key feature exploited for selective detection.

Acid-Base Interactions: The ability of TNP to protonate the benzimidazole sensor is a highly selective interaction. Other common NACs, such as trinitrotoluene (TNT), are not acidic and cannot engage in this proton transfer mechanism. This difference provides a clear pathway for selectively detecting TNP in the presence of other interfering nitro compounds.

Specific Host-Guest Interactions: Sensor design can incorporate specific binding sites that complement the size, shape, and chemical functionality of TNP. For instance, X-ray crystal structure analysis of a sensor-TNP complex has revealed specific O–H⋯O hydrogen bonding interactions that explain the high selectivity for TNP compared to other nitroaromatics. rsc.org

Molecular Imprinting: Another advanced strategy involves creating molecularly imprinted polymers (MIPs). acs.org In this approach, a polymer network is formed around a TNP template molecule. After the template is removed, it leaves behind recognition cavities that are specifically shaped to re-bind TNP with high selectivity and sensitivity. acs.org

These strategies have led to the development of benzimidazole-based sensors with low limits of detection, often in the micromolar range, demonstrating their practical applicability for environmental monitoring and security purposes. researchgate.netnih.gov

Applicability in Solution and Solid-State Sensing

The inherent electron-accepting nature of the 2,4,6-trinitrophenol (TNP) component makes the complex and its constituent parts relevant to the development of chemical sensors, particularly for nitroaromatic compounds. Benzimidazole-functionalized fluorescent probes have been synthesized and demonstrated to be effective chemosensors for the rapid and selective detection of TNP in various media.

The primary sensing mechanism involves a fluorescence quenching effect upon interaction with TNP. In one study, a benzimidazole-based sensor exhibited a linear relationship between fluorescence intensity and TNP concentration in a THF/H₂O medium, with a calculated limit of detection (LOD) of 1.36 µmol dm⁻³. This capability allows for the sensitive detection of picric acid. Other sophisticated sensor designs incorporating benzimidazole derivatives have achieved even lower detection limits, reaching the picogram level, and can be used on paper strips for portable, low-cost detection in both solution and contact modes. nih.gov

The sensing ability is not limited to solutions. A tetrapyrenyl conjugate of calix acs.orgarene has been shown to selectively sense TNP in the solid state by grinding the two components together. acs.org This solid-state sensing resulted in a significant fluorescence enhancement, with a limit of detection of 2.1 micromoles. acs.org This demonstrates the versatility of using related molecular systems for detecting TNP in different phases. The interaction often involves a combination of hydrogen bonding and π-π stacking, which alters the electronic properties of the fluorophore, leading to a detectable signal. acs.orgresearchgate.net

Table 1: Performance of Benzimidazole-Based Sensors for 2,4,6-Trinitrophenol (TNP) Detection
Sensor TypeMediumDetection MethodLimit of Detection (LOD)
Benzimidazole-functionalized probeTHF/H₂OFluorescence Quenching1.36 µmol dm⁻³
1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivativeSolution / Paper StripFluorescencePicogram level nih.gov
Tetrapyrenyl-calix acs.orgarene conjugateSolid-State (Grinding)Fluorescence Enhancement2.1 µmol acs.org
Tetrapyrenyl-calix acs.orgarene conjugateTHF SolutionFluorescence1.5 µM acs.org

Exploration of Charge-Transfer Complex Utility in Optoelectronics and Photonics

The compound this compound is a classic example of a charge-transfer (CT) complex. niscpr.res.in In this adduct, the electron-rich benzimidazole moiety acts as the electron donor, while the electron-deficient picric acid molecule serves as the π-acceptor. niscpr.res.inresearchgate.net This intermolecular charge transfer from the donor to the acceptor results in the formation of a distinct complex with unique photophysical properties. niscpr.res.inajol.info

The formation of the CT complex is evidenced by the appearance of a new, broad absorption band at longer wavelengths in the UV-visible spectrum, which is not present in the spectra of the individual components. niscpr.res.inresearchgate.net This phenomenon is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the benzimidazole donor to the lowest unoccupied molecular orbital (LUMO) of the picric acid acceptor. niscpr.res.in The stability of these complexes is governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking, which hold the donor and acceptor units together in the crystal lattice. niscpr.res.insmolecule.com

Molecular assemblies created through charge-transfer processes are of great interest for their potential applications in various electronic and optical fields. ajol.info The modification of electronic and optical properties upon complexation can be harnessed for applications in optoelectronics and photonics. For instance, the significant non-linear optical (NLO) response observed in some benzimidazole derivatives, particularly those with strong donor and acceptor groups, suggests their potential for use in optical protective materials and other NLO devices. nih.govresearchgate.netnih.gov The charge-transfer character is fundamental to these properties, as it enhances the molecular polarizability. researchgate.net

Investigation of DNA Interaction Mechanisms, including Intercalation and Binding Affinity

The interaction of benzimidazole-containing compounds with DNA is a subject of significant research, driven by their structural similarity to purine bases and their potential as therapeutic agents. niscpr.res.innih.gov The planar benzimidazole scaffold is well-suited for interacting with the DNA double helix through various non-covalent interactions, including hydrogen bonding, hydrophobic contacts, and π-π stacking. researchgate.net

For the this compound complex, studies using electronic absorption spectroscopy indicate that the compound can interact with calf thymus DNA (CT-DNA) primarily through an intercalation mechanism. niscpr.res.in Intercalation involves the insertion and stacking of the planar aromatic system of the complex between the adjacent base pairs of the DNA double helix. nih.govnih.gov This mode of binding is stabilized by π-π stacking interactions between the benzimidazole ring and the DNA base pairs, which can lead to structural changes in the DNA, such as unwinding and lengthening of the double helix. nih.gov

The binding affinity of these compounds to DNA can be quantified by the binding constant (Kb). While the specific Kb for this compound is not detailed in the provided search results, studies on closely related benzimidazole derivatives provide insight into the strength of this interaction. For instance, various metal complexes of benzimidazole-derived Schiff bases have been shown to be moderate to strong DNA binders, with binding constants ranging from 10³ to 10⁵ M⁻¹. nih.govrsc.org Other studies on different benzimidazole derivatives interacting with double-stranded DNA (dsDNA) have reported binding constants as high as 3.08 x 10⁶ M⁻¹. researchgate.netnih.gov These interactions are crucial as they can inhibit DNA replication, a mechanism exploited in the development of anticancer agents. nih.gov

Table 2: DNA Binding Constants for Various Benzimidazole Derivatives
CompoundDNA TypeBinding Constant (Kb) in M⁻¹Proposed Interaction Mode
Manganese picrate complex with 2,6-bis(benzimidazol-2-yl)pyridineCT-DNA1.76 x 10⁴ researchgate.netIntercalation researchgate.net
Cu(II) complex of a benzimidazole Schiff base ligandCT-DNA3.27 x 10⁵ nih.govrsc.orgIntercalation nih.gov
Pd(II) complex of a benzimidazole Schiff base ligandCT-DNA6.40 x 10³ nih.govrsc.orgIntercalation nih.gov
2-(2-nitrophenyl)-1H-benzimidazole (NB)dsDNA8.22 x 10⁴ researchgate.netnih.govElectrostatic/Intercalation researchgate.netnih.gov
N-benzoyl-2-(2-nitrophenyl)-benzimidazole (BNB)dsDNA3.08 x 10⁶ researchgate.netnih.govElectrostatic researchgate.netnih.gov

Derivatization Strategies and Structure Function Correlations

Modification of the 1H-Benzimidazole Moiety

The nitrogen atoms in the benzimidazole (B57391) ring are fundamental to its interaction with 2,4,6-trinitrophenol. N-alkylation at the N-1 position is a common strategy to modify the electronic and steric environment of the benzimidazole core. nih.govlookchem.com The introduction of alkyl groups can significantly impact the basicity of the imidazole (B134444) nitrogen, which in turn affects the proton transfer equilibrium with picric acid.

Research on N-substituted benzimidazoles indicates that the nature of the substituent at the N-1 position can influence the biological and chemical properties of the compound. nih.govnih.gov For instance, increasing the length of the alkyl chain can enhance lipophilicity. nih.gov In the context of complexation with 2,4,6-trinitrophenol, N-alkylation prevents the N-H proton from participating in hydrogen bonding, forcing the interaction to occur at the N-3 atom. This can alter the geometry and stability of the complex. The electron-donating nature of alkyl groups can increase the basicity of the benzimidazole, potentially favoring a more complete proton transfer from picric acid and forming a more stable salt.

Table 1: Effects of N-Alkylation on 1H-Benzimidazole Complexation

N-1 Substituent Expected Effect on Basicity Potential Impact on Complex with 2,4,6-Trinitrophenol
-H (unsubstituted) Baseline Forms N-H···O hydrogen bonds; tautomerism possible.
-CH₃ (Methyl) Increased Enhanced basicity may favor proton transfer; steric hindrance is minimal.
-C₂H₅ (Ethyl) Increased Similar to methyl but with slightly more steric bulk.
-CH₂Ph (Benzyl) Slightly Increased Introduces potential for π-π stacking interactions, adding complexity.

This table is generated based on established chemical principles of N-alkylation effects on heterocyclic compounds.

The 2-position of the benzimidazole ring is a prime site for substitution, and modifications here have a profound electronic influence on the entire heterocyclic system. longdom.orgsrrjournals.com Substituents at this position can modulate the pKa of the benzimidazole, directly affecting the strength of the interaction with 2,4,6-trinitrophenol.

Electron-donating groups (EDGs) like alkyl or methoxy (B1213986) groups at the 2-position increase the electron density on the imidazole ring, enhancing the basicity of the nitrogen atoms. This increased basicity strengthens the interaction with the acidic proton of picric acid, favoring the formation of a stable picrate (B76445) salt. Conversely, electron-withdrawing groups (EWGs) such as nitro or chloro groups decrease the basicity of the benzimidazole nitrogens. sinop.edu.tr This may result in a weaker interaction with picric acid, potentially shifting the equilibrium from a proton-transfer salt to a neutral hydrogen-bonded co-crystal. The diverse biological activities of 2-substituted benzimidazoles often stem from these modified electronic properties. longdom.orgsrrjournals.com

Table 2: Influence of 2-Position Substituents on Complex Properties

2-Position Substituent Electronic Effect Expected Impact on Benzimidazole Basicity Consequence for Complex with 2,4,6-Trinitrophenol
-H Neutral Baseline Forms a standard charge-transfer complex.
-CH₃ (Methyl) Electron-Donating Increased Favors proton transfer, leading to a more stable salt. researchgate.net
-Ph (Phenyl) Electron-Withdrawing (inductive), Donating (resonance) Slightly Decreased May engage in π-stacking, influencing crystal structure.
-Cl (Chloro) Electron-Withdrawing Decreased Weakens the N···H interaction, may favor co-crystal over salt. sinop.edu.tr

This table is generated based on the known electronic effects of substituents on aromatic and heterocyclic rings.

Co-crystallization with Varied Co-formers beyond 2,4,6-Trinitrophenol

The ability of 1H-benzimidazole to form complexes is not limited to 2,4,6-trinitrophenol. It is a versatile building block in crystal engineering and can form co-crystals with a wide array of other molecules, known as co-formers. google.com Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their chemical structure. ijpsonline.com

The formation of co-crystals relies on non-covalent interactions, primarily hydrogen bonding. Benzimidazole is an excellent candidate for co-crystallization because it possesses both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the other nitrogen atom). This allows it to form robust supramolecular synthons with various functional groups. Examples of co-formers that could potentially form co-crystals with 1H-benzimidazole include:

Carboxylic acids: Forming strong N-H···O and O-H···N hydrogen bonds.

Other phenols: Interacting via O-H···N hydrogen bonds.

Amides and other heterocycles: Capable of forming complementary hydrogen bond networks.

The selection of a suitable co-former is crucial and is often guided by the principles of hydrogen bond complementarity and the pKa difference between the benzimidazole and the co-former. google.com

Correlation between Structural Modifications and Altered Spectroscopic/Optical Characteristics

Structural modifications to the 1H-benzimidazole moiety directly translate to changes in the spectroscopic and optical properties of its complex with 2,4,6-trinitrophenol. The complex is known as a charge-transfer complex, which typically exhibits a distinct color due to the electronic transition from the electron-rich benzimidazole (donor) to the electron-poor trinitrophenol (acceptor).

The energy of this charge-transfer band, observed in the UV-Visible spectrum, is highly sensitive to the electronic properties of the benzimidazole.

N-Alkylation and C-2 EDGs: These modifications increase the electron-donating ability of the benzimidazole. This raises the energy of the highest occupied molecular orbital (HOMO) of the donor, reducing the HOMO-LUMO gap between the donor and acceptor. Consequently, the charge-transfer band shifts to a longer wavelength (a red shift), often resulting in a more intense color.

C-2 EWGs: These groups lower the HOMO energy of the benzimidazole, increasing the HOMO-LUMO gap and causing a shift of the charge-transfer band to a shorter wavelength (a blue shift).

Nuclear Magnetic Resonance (NMR) spectroscopy is also sensitive to these changes. The proton transfer from picric acid to the benzimidazole nitrogen causes significant downfield shifts of the N-H proton and adjacent C-H protons. The magnitude of this shift can provide information about the extent of proton transfer and the strength of the hydrogen bond. sinop.edu.tr

Theoretical Predictions for Novel Derivatized Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the properties of novel derivatized systems before their synthesis. researchgate.netresearchgate.net For the 1H-benzimidazole;2,4,6-trinitrophenol complex, theoretical calculations can provide deep insights into structure-property relationships. sinop.edu.trresearchgate.net

These theoretical studies can:

Optimize Molecular Geometries: Predict the three-dimensional structure of the complex, including bond lengths, bond angles, and the nature of the hydrogen bonding. mdpi.com

Calculate Interaction Energies: Determine the stability of the complex formed with different benzimidazole derivatives, helping to predict which modifications will lead to more stable complexes.

Analyze Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can explain the observed spectroscopic shifts in charge-transfer bands. researchgate.net The HOMO-LUMO gap is a key parameter that correlates with the electronic transition energy.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution and identify the sites most likely to be involved in electrophilic and nucleophilic interactions, confirming the roles of the acidic proton of picric acid and the basic nitrogens of benzimidazole. mdpi.com

Predict Spectroscopic Data: Theoretical methods can simulate IR, NMR, and UV-Vis spectra, which can then be compared with experimental results to validate the structural models. sinop.edu.trresearchgate.net

By using these predictive models, researchers can rationally design novel benzimidazole derivatives with tailored electronic and optical properties for specific applications. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Precise Control over Complex Morphology and Purity

The future development of materials based on 1H-benzimidazole;2,4,6-trinitrophenol hinges on the ability to control the crystalline form, or morphology, and ensure high purity, as these factors dictate the material's ultimate properties and performance. Conventional synthesis often relies on standard solution-based methods which may not offer the requisite level of control. ijcrt.orgjocpr.com

Future research will likely focus on advanced crystallization techniques to achieve this. Methods such as solvent evaporation, slow cooling, and anti-solvent addition will be refined to allow for meticulous control over crystal size, shape, and packing. nih.gov Of particular interest is the exploration of co-crystallization techniques, which have shown promise in modifying the properties of energetic materials like picric acid by forming new crystalline structures with other molecules. researchgate.netacs.org The aim is to move beyond simple precipitation to a more engineered approach to crystal growth.

A key challenge will be to understand and manipulate the non-covalent interactions—such as hydrogen bonding and π-π stacking—that govern the self-assembly of the benzimidazole (B57391) and picrate (B76445) moieties. mdpi.com By systematically varying solvents, temperature, and concentration, researchers can influence these interactions to favor specific polymorphic forms or to prevent the formation of unwanted impurities. The development of scalable synthetic routes that maintain this high level of control will be crucial for any practical applications. acs.org

Table 1: Advanced Synthetic Methodologies for Future Exploration

Methodology Objective Potential Advantages
Co-crystallization Engineer novel crystal structures with tailored properties. Improved stability, modified energetic properties, enhanced purity. researchgate.netacs.org
Solvent Engineering Control crystal morphology and polymorphism by selecting optimal solvent systems. Precise control over crystal size and shape; access to different crystal forms.
Mechanochemistry Synthesize complexes via grinding or milling, reducing or eliminating bulk solvents. Environmentally friendly, potential for accessing novel phases.

| Microfluidics | Achieve highly controlled crystallization conditions in continuous flow reactors. | Uniform crystal size distribution, high purity, and scalability. |

Application of Advanced In Situ Characterization Techniques for Dynamic Complex Formation Processes

Understanding how this compound forms in real-time is a critical step toward controlling its synthesis. Traditional characterization is typically performed ex situ, on the final, isolated product. This provides only a static snapshot of the material. The future lies in the application of advanced in situ techniques that can monitor the crystallization process as it happens.

Techniques such as Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy can be adapted for real-time monitoring of the reacting solution or slurry. researchgate.net This would allow researchers to observe the appearance of crystalline phases, identify transient intermediates, and understand the kinetics of the complex formation. For instance, in situ FTIR could track changes in vibrational modes associated with the hydrogen bonding between the benzimidazole and picrate molecules, providing direct insight into the assembly process.

Furthermore, advanced microscopic techniques, such as atomic force microscopy (AFM) and high-resolution transmission electron microscopy (TEM), could be employed to visualize nucleation and crystal growth at the nanoscale. This would provide unprecedented detail about the dynamic processes occurring at the solid-liquid interface, guiding the rational design of synthetic protocols that control crystal morphology from the ground up.

Integration of Multi-Scale Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers a powerful toolkit for predicting the structure and properties of materials before they are synthesized, saving significant time and resources. For this compound, multi-scale computational modeling is a key future direction for its rational design. frontiersin.orgnih.gov

At the most fundamental level, Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and intermolecular interactions of the complex. nih.govresearchgate.netmdpi.com DFT calculations can elucidate the nature of the charge transfer between the electron-rich benzimidazole and the electron-poor picric acid, and quantify the strength of the hydrogen bonds and π-π stacking interactions that hold the complex together. mdpi.comresearchgate.net This information is invaluable for predicting how modifications to the benzimidazole scaffold might tune the properties of the resulting complex.

Beyond the single-molecule level, molecular dynamics (MD) simulations can be employed to model the behavior of many molecules together, simulating the process of crystal nucleation and growth. nih.govresearchgate.netsemanticscholar.org These simulations can predict the most likely crystal packing arrangements (polymorphs) and help to understand how factors like solvent and temperature influence the final crystal structure. By integrating quantum mechanical accuracy for the core interactions with classical mechanics for the bulk behavior, multi-scale models can provide a holistic view of the material, from electronic properties to macroscopic morphology. frontiersin.org

Table 2: Computational Tools for Rational Design

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Investigate electronic structure and intermolecular forces. Stability, charge distribution, vibrational spectra, interaction energies. nih.govmdpi.com
Molecular Dynamics (MD) Simulate the dynamic behavior of molecules during crystallization. Crystal packing, polymorph prediction, solvent effects. nih.govsemanticscholar.org

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combine high-accuracy QM for the complex with efficient MM for the environment. | Accurate prediction of properties in a condensed phase or solution. frontiersin.org |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly guiding synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.com Future research into the synthesis of this compound will undoubtedly embrace these principles.

A major focus will be on reducing or eliminating the use of volatile and often toxic organic solvents. chemmethod.com Research into solvent-free synthetic methods, such as mechanochemical synthesis (grinding or milling reactants together), is a promising avenue. nih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rjptonline.org The application of microwave irradiation has been successfully used for the synthesis of various benzimidazole derivatives and could be adapted for the formation of this specific complex. rjptonline.org

Furthermore, the development of synthetic routes that utilize greener solvents, such as water, ethanol, or deep eutectic solvents, will be a priority. mdpi.comniscpr.res.in The goal is to create synthetic protocols that are not only efficient and high-yielding but also environmentally benign and economically viable. niscpr.res.in This includes considering the entire lifecycle of the material, from the sourcing of starting materials to the final product. rsc.org

Design and Synthesis of Next-Generation Supramolecular Architectures with Tailored Functionality

Beyond the fundamental 1:1 complex, 1H-benzimidazole and 2,4,6-trinitrophenol can serve as building blocks for more complex and functional supramolecular architectures. The principles of crystal engineering and rational design can be used to create next-generation materials with precisely tailored properties. conicet.gov.arresearchgate.netnih.gov

One promising direction is the incorporation of additional functional groups onto the benzimidazole scaffold. ijcrt.orgjocpr.com By modifying the benzimidazole unit, it is possible to introduce new interaction sites, such as additional hydrogen bond donors or acceptors, or even metal coordination sites. researchgate.net This could lead to the formation of multi-component co-crystals, metal-organic frameworks (MOFs), or coordination polymers where the benzimidazole-picrate interaction is just one part of a larger, more intricate assembly. researchgate.netnih.govmdpi.com

The versatility of the benzimidazole core allows for the design of chiral receptors or sensors. researchgate.net The introduction of chirality could lead to materials capable of enantioselective recognition. Furthermore, by exploring different non-covalent interactions, such as halogen bonding, researchers can expand the toolbox for building these complex architectures. researchgate.netacs.org The ultimate goal is to move from a single compound to a platform of materials where functionality—be it for sensing, catalysis, or advanced energetic applications—is programmed into the supramolecular design from the outset. frontiersin.orgmdpi.com

Q & A

Q. What are the critical steps in synthesizing 2,4,6-trinitrophenol (TNP), and how can crystallization be optimized?

The synthesis involves nitrating phenol derivatives (e.g., phenolsulphonic acid) with concentrated nitric and sulfuric acids, followed by controlled cooling to promote crystal growth. Vacuum filtration and repeated washing with distilled water yield purified TNP. Crystallization efficiency can be enhanced by adjusting cooling rates and solvent polarity .

Q. What safety protocols are essential when handling TNP in laboratory settings?

TNP must remain wet or dissolved to prevent explosive crystallization. Avoid contact with metals (e.g., copper, zinc) to prevent shock-sensitive metal picrates. Use non-sparking tools, explosion-proof equipment, and personal protective gear (gloves, goggles). Follow OSHA standards (29 CFR 1910.109) for storage and spill management .

Q. How do fluorescence-based methods detect TNP in aqueous environments?

Fluorescent probes, such as boron-doped carbon dots or iridium(III) complexes, exploit aggregation-induced emission enhancement (AIEE) and Förster resonance energy transfer (FRET). TNP selectively quashes fluorescence via electron/energy transfer mechanisms, enabling detection limits as low as 0.55 μmol/L .

Q. What analytical techniques validate TNP's purity post-synthesis?

Melting point analysis (122–123°C), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are standard methods. Trace impurities can be quantified using mass spectrometry or UV-Vis spectroscopy .

Q. What are the environmental risks of TNP contamination, and what metabolites are formed?

TNP degrades into picramic acids, which are highly toxic and linked to chronic diseases (e.g., cancer). It contaminates groundwater, posing risks to aquatic life and human health. Biodegradation studies using Rhodococcus species highlight partial reduction pathways .

Advanced Research Questions

Q. How do molecular interactions between TNP and metal-organic frameworks (MOFs) enhance detection sensitivity?

MOFs with AIEE-active ligands exhibit strong O–H⋯O hydrogen bonding with TNP, enabling selective quenching. Crystal structure analysis reveals π-π stacking and electrostatic interactions, which improve limits of detection (LOD) to nanomolar ranges .

Q. What strategies mitigate interference from similar nitroaromatics in TNP detection?

Dual-emission MOFs or pH-responsive probes (e.g., riboflavin at pH 6.2) minimize cross-reactivity. Computational modeling of ligand-TNP binding affinities aids in designing selective fluorescent derivatives .

Q. How does the choice of sorbent material affect TNP removal efficiency from contaminated water?

Layered double hydroxides (e.g., hydrotalcites) show high adsorption due to anion-exchange capacity. Adjusting interlayer composition (e.g., Mg/Al ratios) and surface charge optimizes TNP uptake .

Q. How to resolve data discrepancies in TNP's biodegradation pathways observed in microbial studies?

Isotopic tracing (e.g., 15^{15}N-labeled TNP) and transcriptomic analysis of Rhodococcus strains clarify enzymatic steps (e.g., hydride-Meisenheimer complex formation). Conflicting pathways may arise from strain-specific gene expression .

Q. What mechanisms explain TNP's explosive reactivity under dry conditions, and how can this be modeled?

Dry TNP forms unstable metal picrates (e.g., copper picrate) sensitive to friction/heat. Computational models (DFT calculations) simulate decomposition kinetics, predicting critical temperatures and pressure thresholds for safe handling .

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